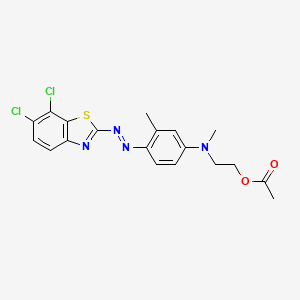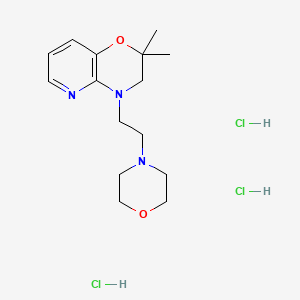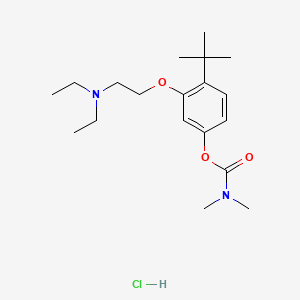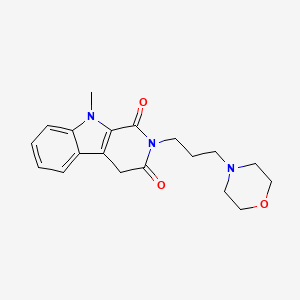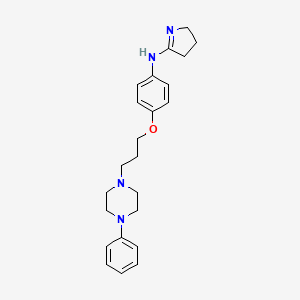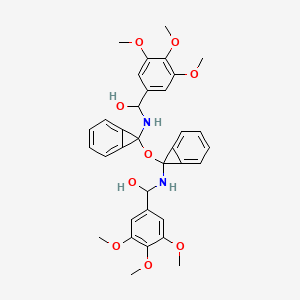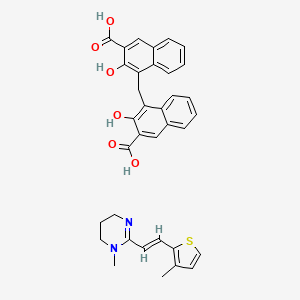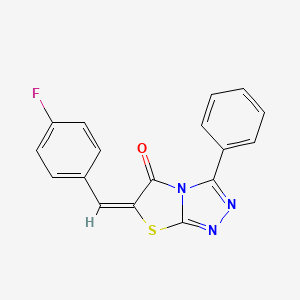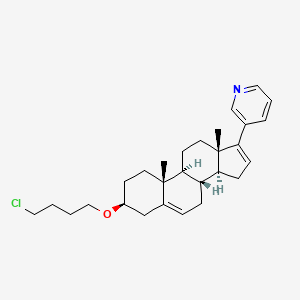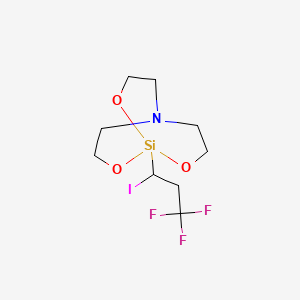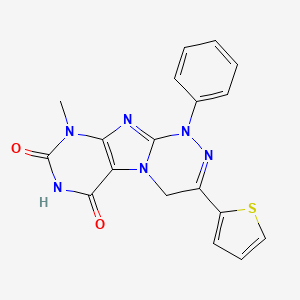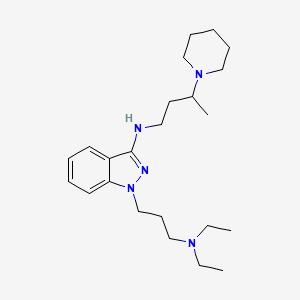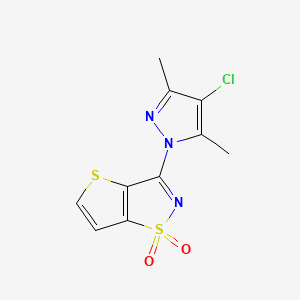
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties It is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thieno[2,3-d]isothiazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and isothiocyanates.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: Chlorine and methyl groups are introduced through halogenation and alkylation reactions, respectively.
Oxidation: The final step involves the oxidation of the compound to form the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group to other functional groups.
Substitution: The chlorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
科学的研究の応用
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]isothiazole Derivatives: Compounds with similar ring structures but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings substituted with various functional groups.
Uniqueness
Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of a thieno[2,3-d]isothiazole ring and a chlorinated, methylated pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
113387-69-2 |
|---|---|
分子式 |
C10H8ClN3O2S2 |
分子量 |
301.8 g/mol |
IUPAC名 |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)thieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C10H8ClN3O2S2/c1-5-8(11)6(2)14(12-5)10-9-7(3-4-17-9)18(15,16)13-10/h3-4H,1-2H3 |
InChIキー |
KHDGZJRDGAXZEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=NS(=O)(=O)C3=C2SC=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


